N-(1,3-diphenylpropan-2-ylcarbamoyl)propanamide
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Overview
Description
N-(1,3-diphenylpropan-2-ylcarbamoyl)propanamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a carbamoyl group attached to a propanamide backbone, with two phenyl groups attached to the central carbon atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-diphenylpropan-2-ylcarbamoyl)propanamide typically involves the reaction of 1,3-diphenylpropan-2-one with an appropriate amine under controlled conditions. One common method includes the protection of the keto group in 1,3-diphenylpropan-2-one using dioxolane, followed by a palladium-catalyzed cross-coupling reaction with an amine. The final step involves the hydrolysis of the dioxolane to yield the desired amide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-diphenylpropan-2-ylcarbamoyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(1,3-diphenylpropan-2-ylcarbamoyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-diphenylpropan-2-ylcarbamoyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylpropan-2-one: A precursor in the synthesis of N-(1,3-diphenylpropan-2-ylcarbamoyl)propanamide.
Dibenzyl ketone: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups and phenyl rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1,3-diphenylpropan-2-ylcarbamoyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-18(22)21-19(23)20-17(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUNSMJSVWSHBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=O)NC(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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